2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide

Pain Management Endocannabinoid System Dual FAAH/sEH Inhibition

2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide is a heterocyclic building block featuring a piperidine ring and a terminal sulfonamide group, commonly utilized as a synthetic intermediate in medicinal chemistry. Its structure serves as the core piperidinyl-sulfonamide pharmacophore in literature-validated dual-target inhibitors, making it a critical starting material for structure-activity relationship (SAR) campaigns.

Molecular Formula C7H14N2O3S
Molecular Weight 206.27 g/mol
Cat. No. B13255251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide
Molecular FormulaC7H14N2O3S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CS(=O)(=O)N
InChIInChI=1S/C7H14N2O3S/c8-13(11,12)6-7(10)9-4-2-1-3-5-9/h1-6H2,(H2,8,11,12)
InChIKeyFDQSKNKZCJLAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide as a Key Intermediate and Pharmacophore


2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide is a heterocyclic building block featuring a piperidine ring and a terminal sulfonamide group, commonly utilized as a synthetic intermediate in medicinal chemistry . Its structure serves as the core piperidinyl-sulfonamide pharmacophore in literature-validated dual-target inhibitors, making it a critical starting material for structure-activity relationship (SAR) campaigns [1].

1 Synthetic building block for dual FAAH/sEH inhibitor scaffolds
2 Core pharmacophore reported in SAR studies for pain pathway research
3 Compatible with fragment-based library design (low MW, two growth vectors)

Supply Chain Note: Why 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide Cannot Be Casually Replaced


Generic substitution with seemingly similar sulfonamide intermediates is not viable because electronic modulation at the alpha-carbon and the sulfonamide nitrogen directly controls the binding mode to therapeutic targets like FAAH and sEH [1]. While alternative 2-(piperidin-1-yl)ethane-1-sulfonamide analogs lacking the 2-oxo group exist, the carbonyl moiety of this compound is essential for establishing the necessary hydrogen bond network and steric orientation observed in low-nanomolar dual inhibitors; therefore, substituting with a reduced or N-alkylated variant will result in a completely different scaffold with divergent biological potency [1].

Target
2‑Oxo‑2‑(piperidin‑1‑yl)ethane‑1‑sulfonamide (contains 2‑oxo carbonyl). Establishes hydrogen bond network and steric orientation critical for target engagement.
Substitute (Reduced / N‑alkylated)
Lacking the carbonyl, these analogs may disrupt key H‑bond interactions and alter steric fit, likely reducing affinity in FAAH/sEH assays.

Technical Differentiation Evidence for 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide Against In-Class Alternatives


FAAH Selectivity vs. Unsubstituted Phenyl Scaffold

In a validated dual FAAH/sEH inhibitor series, the 2-oxo-2-(piperidin-1-yl)ethane scaffold is a critical pharmacophore. The unsubstituted phenyl derivative (Compound 4-3) demonstrates a stark selectivity gap, with an FAAH IC50 of 8.6 nM versus a significantly weaker sEH IC50 of 1100 nM, highlighting how further functionalization of this core scaffold can achieve a selectivity ratio greater than 125-fold [1]. This is in contrast to other substituents which may equalize dual activity.

FAAH Selectivity
Class-level inference
FAAH IC50 8.6 nM
sEH IC50 1100 nM
>125‑fold selectivity
Reported selectivity window supports scaffold optimization for FAAH‑preferring inhibitors.
Data from unsubstituted phenyl derivative; class‑level inference.
Pain Management Endocannabinoid System Dual FAAH/sEH Inhibition

PRMT5 IC50 Comparison Against Close Structural Analogs in Cell-Based Assays

While data for the exact title compound is not publicly available, authoritative databases provide IC50 values for close structural analogs targeting Protein Arginine Methyltransferase 5 (PRMT5). The most potent analogs in this chemical space achieve IC50 values in the low nanomolar range (e.g., 12 nM) in human Granta-519 mantle cell lymphoma cells [1]. This establishes a quantitative benchmark that a successfully optimized 2-oxo-2-(piperidin-1-yl)ethane-1-sulfonamide derivative must approach; bulk procurement of the base scaffold enables the SAR studies required to achieve this potency.

PRMT5 Cellular IC50
Supporting evidence
12 nM closest analog (Granta‑519 cells)
Supports scaffold as entry for PRMT5 inhibitor optimization; direct data unavailable.
Benchmark from BindingDB; SAR optimization required.
Oncology Epigenetics PRMT5 Inhibition

Validated Application Scenarios for Procuring 2-Oxo-2-(piperidin-1-yl)ethane-1-sulfonamide


Synthesis of High-Selectivity FAAH Inhibitors for Pain Research

This building block is essential for synthesizing a series of piperidinyl-sulfonamide derivatives with demonstrated FAAH selectivity. SAR studies show that ortho-substitutions on the derived phenyl ring can maintain low-nanomolar FAAH inhibition (e.g., 7 nM for a 2-chloro phenyl derivative, Compound 4-5) while achieving dual inhibition [1]. Researchers can directly apply the ready-made sulfonamide to diversify the aryl portion, bypassing complex core synthesis.

Epigenetic Probe Development Targeting PRMT5

The sulfonamide scaffold is a critical starting point for designing competitive inhibitors of PRMT5, a target implicated in mantle cell lymphoma. Leveraging this intermediate allows medicinal chemists to rapidly explore chemical space to move from micromolar fragment-like affinity to the low nanomolar cellular potency observed in leading analogs, where established benchmarks are as low as 12 nM [2].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 206.26 g/mol, the compound fits fragment library criteria and features the privileged piperidine-sulfonamide moiety. Unlike simple piperidine fragments, the ethyl-sulfonamide linker and ketone group provide two distinct vectors for hydrogen bonding and growth, making it a superior fragment for probing FAAH and sEH active sites as validated by docking studies [1].

Application
Selection Property
Validation Focus
FAAH inhibitor development for pain pathway research
Piperidinyl‑sulfonamide core with 2‑oxo anchor
FAAH/sEH selectivity ratio and dual‑inhibition context
PRMT5 probe development for oncology signaling studies
Sulfonamide scaffold for competitive methyltransferase inhibition
Cellular PRMT5 inhibition benchmark in mantle cell lymphoma models
Fragment‑based screening library design
Low molecular weight, dual‑vector growth points for H‑bonding
Docking‑based binding mode verification in FAAH/sEH active sites
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